4-Nitro-N-phenylbenzenesulfonamide
Overview
Description
4-Nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
4-Nitro-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 4-nitro-n-phenylbenzenesulfonamide belongs, are known to target enzymes likecarbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase. This inhibition prevents the production of DNA, thereby stopping bacterial growth .
Pharmacokinetics
The compound has amolecular weight of 278.28 , which may influence its absorption and distribution in the body.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth by preventing the synthesis of folic acid, which is essential for DNA production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-N-phenylbenzenesulfonamide can be synthesized through the nitration of N-phenylbenzenesulfonamide. The nitration process involves the introduction of a nitro group into the aromatic ring of N-phenylbenzenesulfonamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction parameters and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 4-Amino-N-phenylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Comparison with Similar Compounds
4-Nitro-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives:
4-Amino-N-phenylbenzenesulfonamide: This compound is similar but has an amino group instead of a nitro group, which affects its reactivity and biological activity.
N-Phenylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure but different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of the nitro and sulfonamide groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-nitro-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKNXDSKYOQVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310618 | |
Record name | 4-Nitro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-44-9 | |
Record name | 4-Nitro-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 229374 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC229374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Nitro-N-phenylbenzenesulfonamide and how is it arranged in the solid state?
A1: this compound (C12H10N2O4S) is an aromatic sulfonamide derivative. The molecule features a central sulfonamide group (SO2NH) connected to two aromatic rings. One ring is a simple phenyl group (C6H5), while the other is a phenyl group substituted with a nitro group (NO2) at the para position. []
Q2: Can this compound be used as a protecting group in organic synthesis?
A2: Yes, this compound, often called "nosyl" in the context of organic synthesis, can act as a protecting group for amines. Specifically, it can be used in the synthesis of substituted furo[2,3-d]pyrimidines. [] The nosyl group is introduced through a Mitsunobu reaction between an alcohol and a nosyl-protected amine. The nosyl group can later be removed under specific conditions to reveal the desired amine functionality. []
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